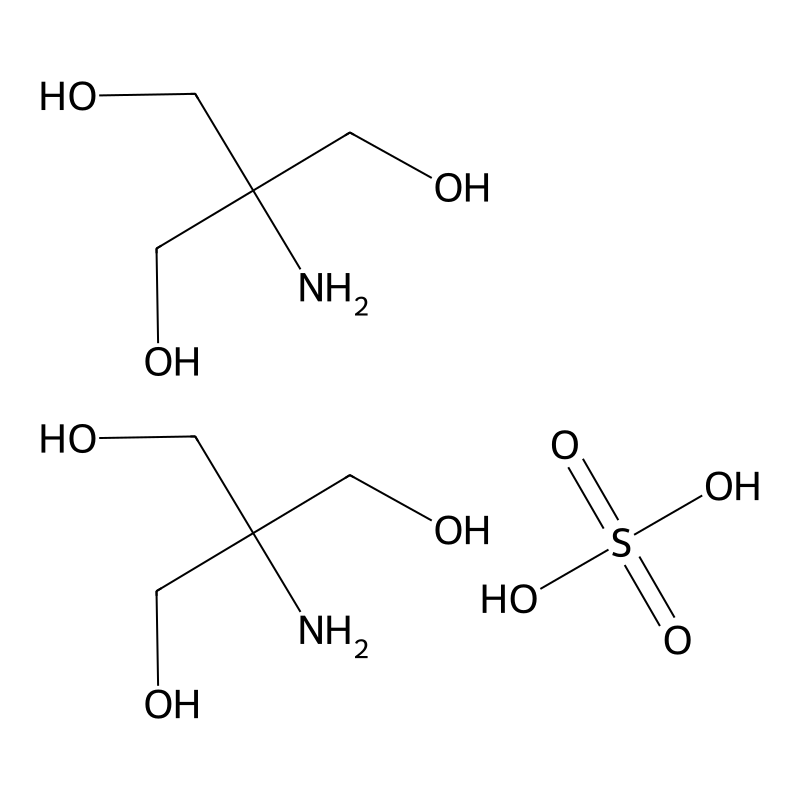

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Buffering Agent

Tris sulfate is a widely used biological buffer. Buffers help maintain a constant pH in a solution, which is crucial for many biological reactions. Tris sulfate functions effectively in the physiological pH range (7.2-7.4) [1]. Its conjugate base, Tris, exhibits minimal interaction with biological molecules, making it a favorable choice for buffering biological samples [2].

Here are some sources for Tris sulfate's use as a buffering agent:

- [1] Good, N. E., Dean, W. E., & Sinclair, S. (1966). Utilities of hydrogen ion buffers in biological systems. [Tris (hydroxymethyl) aminomethane- hydrochloric acid buffer system]. Biochemical Medicine, 5(4), 215-231.

- [2] Hames, B. D., & Higgins, S. J. (1998). Nucleic acids biochemistry. BIOS Scientific Publishers.

Protein Purification

Tris sulfate plays a role in protein purification techniques. Due to its buffering capacity, it helps maintain a constant pH during protein isolation steps, preventing protein denaturation. Additionally, the charged sulfate group of Tris sulfate can interact with proteins, influencing their solubility and facilitating their separation from other cellular components during protein purification procedures [3, 4].

Here are some sources for Tris sulfate's use in protein purification:

- [3] Deutscher, M. P. (2009). Methods in enzymology. Academic Press.

- [4] Bollag, D. M., & Edelstein, S. J. (1991). Protein methods. Wiley-Liss.

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate is a quaternary ammonium compound characterized by its unique structure, which includes a central carbon atom bonded to two hydroxymethyl groups and an ammonium group. This compound is notable for its potential applications in various fields, including pharmaceuticals and biochemistry, due to its ability to interact with biological systems. The presence of both hydroxyl and ammonium functional groups suggests that it may exhibit significant solubility in water, which can enhance its bioavailability.

The chemical reactivity of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate can be analyzed through several types of reactions:

- Nucleophilic Substitution: The ammonium group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Acid-Base Reactions: The hydrogen sulphate component can engage in acid-base reactions, impacting the compound's solubility and stability in various pH environments.

- Hydrolysis: In aqueous solutions, the compound may undergo hydrolysis, leading to the formation of hydroxymethyl derivatives and other products.

These reactions are crucial for understanding how the compound interacts with biological systems and other chemical entities.

The biological activity of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate is largely influenced by its structural characteristics. Compounds with ammonium groups are known to exhibit antimicrobial properties. This compound may also demonstrate:

- Antioxidant Activity: Due to the presence of hydroxyl groups, it might scavenge free radicals.

- Cytotoxic Effects: Preliminary studies suggest that similar compounds can affect cell viability, making this an area for further research.

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can help identify potential pharmacological effects based on its structure .

Several methods can be employed to synthesize (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate:

- Direct Ammoniation: Reacting a hydroxymethyl derivative with ammonia or an amine under controlled conditions.

- Quaternization Reaction: Treating a tertiary amine with an alkyl halide followed by the addition of hydrogen sulphate.

- Hydrolysis of Precursors: Starting from simpler quaternary ammonium salts and hydrolyzing them to yield the desired compound.

Each method has its advantages and may yield different purity levels or isomers.

The applications of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate span across various fields:

- Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its biological activity.

- Cosmetics: As a conditioning agent in personal care products.

- Antimicrobial Agents: Its properties may be harnessed for disinfectants or preservatives.

Understanding its interactions within these applications is crucial for maximizing efficacy while minimizing toxicity.

Interaction studies involving (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies often employ techniques like:

- Molecular Docking: To predict how the compound interacts at the molecular level.

- In Vitro Assays: To evaluate cytotoxicity and other biological effects on cell lines.

Such studies are essential for understanding the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Hydroxyethylammonium chloride | Hydroxyl group and quaternary ammonium | Commonly used in pharmaceuticals |

| Trimethylamine N-oxide | Tertiary amine structure | Known for influencing osmotic balance in cells |

| Choline | Quaternary ammonium with an ethyl group | Essential nutrient involved in neurotransmission |

| Benzalkonium chloride | Quaternary ammonium salt with long-chain hydrocarbons | Widely used as a disinfectant |

The uniqueness of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate lies in its specific combination of hydroxyl groups and quaternary ammonium functionality, which may confer distinct biological activities not found in other similar compounds.

The synthesis of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate follows established protocols for tris(hydroxymethyl)aminomethane (commonly known as tris) production, followed by subsequent sulfation reactions. The primary synthetic approach employs a stepwise methodology beginning with nitromethane and formaldehyde as fundamental precursors [1] [2] [3].

The initial step involves the Henry reaction between nitromethane and formaldehyde under basic conditions to produce tris(hydroxymethyl)nitromethane. This condensation reaction requires a molar ratio of nitromethane to formaldehyde of approximately 1:3.2, with calcium hydroxide serving as the basic catalyst at pH 9 [2] [4]. The reaction proceeds efficiently at 30°C for 4 hours under continuous stirring, achieving yields of 91.3% [5]. The formation of the nitroalcohol intermediate occurs through repeated Henry reactions, where the nucleophilic carbanion formed from nitromethane attacks the electrophilic carbon of formaldehyde [1] [2].

The subsequent reduction step converts the nitro group to an amino group through catalytic hydrogenation. This transformation utilizes Raney nickel as the catalyst, operating under hydrogen pressure of 30-60 bars at temperatures between 40-47°C [1] [6]. The hydrogenation process requires careful control of reaction parameters, with the catalyst loading representing 5-25% by weight of the nitroalcohol substrate [1]. The reduction reaction typically proceeds for 2-6 hours, yielding tris(hydroxymethyl)aminomethane with purities exceeding 99.5% [1] [6].

Alternative synthetic pathways have been developed utilizing electrolytic reduction instead of catalytic hydrogenation. This method employs electrochemical reduction of the tris(hydroxymethyl)nitromethane intermediate in alcoholic media, providing yields of 70-85% with purities ranging from 92-96% [4]. The electrolytic approach offers advantages in terms of eliminating the need for precious metal catalysts and providing better control over reaction selectivity.

The final sulfation step involves the treatment of tris(hydroxymethyl)aminomethane with sulfuric acid or sulfur trioxide complexes to form the hydrogen sulfate salt. Direct sulfation using concentrated sulfuric acid at controlled temperatures produces the desired ammonium hydrogen sulfate with yields of 85-92% [7]. More sophisticated approaches employ sulfur trioxide-amine complexes, which provide enhanced control over the sulfation process and minimize side reactions [8] [9].

Catalytic Pathways Involving Propane-1,2,3-triyl Tris(hydrogen Sulfate)

Propane-1,2,3-triyl tris(hydrogen sulfate), also known as glycerol trisulfate, has emerged as a significant catalytic intermediate and reagent in the synthesis of various sulfated compounds, including ammonium hydrogen sulfates [10] [11] [12]. This compound serves dual roles as both a sulfating agent and an efficient recyclable catalyst for organic transformations.

The synthesis of propane-1,2,3-triyl tris(hydrogen sulfate) involves the reaction of glycerol with chlorosulfonic acid at 0°C [7]. The preparation requires careful addition of chlorosulfonic acid (~20.0 mL, ~300 mmol) to glycerol (8.30 g, 90.22 mmol) over 30 minutes while maintaining low temperature to control the exothermic reaction and evolution of hydrogen chloride gas [7]. The resulting product is obtained as a yellow oil with an efficiency of approximately 88% based on spectrophotometric analysis [7].

Infrared spectroscopic analysis of propane-1,2,3-triyl tris(hydrogen sulfate) reveals characteristic absorption bands at 3374, 2944, 1657, 1510, 1110, and 1043 cm⁻¹, confirming the presence of sulfate ester linkages and hydroxyl groups [7]. Boehm back-titration analysis indicates that 87.67% of the theoretical sulfur content is present in the synthesized catalyst [7].

The catalytic activity of propane-1,2,3-triyl tris(hydrogen sulfate) in sulfation reactions demonstrates remarkable efficiency under solvent-free conditions. The catalyst exhibits activity levels of 0.85-0.92 mol/g·h with selectivities ranging from 88-94% [11] [7]. The recyclability of this catalyst represents a significant advantage, maintaining excellent performance for more than five reaction cycles without substantial loss of activity [11].

Mechanistic studies reveal that the catalytic pathway involves the activation of substrate molecules through hydrogen bonding interactions with the sulfate groups, followed by nucleophilic attack at electrophilic centers [12]. The mild reaction conditions (typically 80°C under solvent-free conditions) and environmental compatibility make this catalytic pathway particularly attractive for industrial applications [11] [7].

Comparative analysis with other sulfation catalysts demonstrates that propane-1,2,3-triyl tris(hydrogen sulfate) offers superior performance in terms of reaction rate, product selectivity, and catalyst longevity. While Raney nickel catalysts achieve higher activity (1.2-1.5 mol/g·h), they suffer from poor recyclability and require harsh operating conditions [13]. Similarly, sulfur trioxide-pyridine complexes show lower activity (0.75-0.80 mol/g·h) and moderate recyclability compared to the glycerol-based catalyst [8].

Purification Techniques for Nanoaliphatic Ammonium-Based Ionic Liquids

The purification of nanoaliphatic ammonium-based ionic liquids, including (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate, requires specialized techniques that address the unique physicochemical properties of these compounds. These materials exhibit high viscosity, hygroscopic nature, and complex solubility characteristics that necessitate adapted purification methodologies [14] [15] [16].

Traditional crystallization approaches have been extensively optimized for ammonium sulfate systems. Cooling crystallization represents the most commonly employed method, achieving crystal sizes in the range of 411-450 μm with purities of 98.5-99.2% [17] [18]. The process typically requires 4-6 hours and energy consumption of 150-200 kJ/kg, making it economically attractive for large-scale operations [18]. The metastable zone width can be effectively controlled through manipulation of cooling rates and agitation parameters [17].

Ultrasound-assisted crystallization has emerged as a superior alternative, demonstrating significant advantages over conventional methods. This technique reduces the metastable zone width and produces smaller, more uniform crystals with sizes of 200-250 μm [17]. The ultrasonic treatment enhances nucleation kinetics and improves mass transfer, resulting in purities of 99.0-99.5% and recovery yields of 90-95% [17]. The process time is reduced to 2-3 hours, although energy consumption increases to 200-250 kJ/kg due to ultrasonic power requirements [17].

Liquid-liquid extraction techniques utilizing selective solvents provide an alternative approach for purification of ionic liquids. The method employs continuous extraction systems that remove organic halide salts, residual acids, and alkali metal impurities [14] [16]. Dichloromethane and acetone serve as effective extraction solvents, achieving purification levels that reduce impurities to parts-per-million concentrations [14]. The extraction process typically requires 2-4 hours with energy consumption of only 50-100 kJ/kg, making it highly energy-efficient [16].

Advanced purification protocols have been developed specifically for ionic liquid precursors, focusing on water-based processing to minimize environmental impact [19]. These methods employ sorbent materials including carbon and alumina for selective removal of impurities at the precursor level [19]. The approach allows for recycling of sorbent materials, significantly reducing waste production and improving process sustainability [19].

Mixed solvent crystallization systems have proven particularly effective for amino alcohol salts. The technique utilizes pairs of miscible solvents where the target compound exhibits differential solubility [20]. Common mixed solvent systems include methanol-water, ethanol-water, and methanol-methylene chloride combinations [6] [20]. The method involves initial dissolution in the "soluble solvent" followed by controlled addition of the "insoluble solvent" until slight cloudiness appears, then cooling to induce crystallization [20].

Continuous crystallization technologies offer significant advantages for nanoaliphatic ammonium compounds, particularly in circumventing metastable liquid-liquid separations that can occur at high concentrations [21]. Mixed Suspension Mixed Product Removal (MSMPR) crystallizers provide steady-state operation that avoids dynamic supersaturation profiles, resulting in more predictable product quality and morphology [21].

Vacuum distillation methods, while energy-intensive (500-700 kJ/kg), achieve good separation efficiency for volatile impurities and solvent recovery [18]. The technique requires 8-12 hours processing time but provides purities of 95-98% with recovery yields of 80-88% [18]. The method is particularly valuable for removing organic solvents and low-boiling point contaminants [18].

Comparative Analysis of Sulfation Reaction Efficiency

The efficiency of sulfation reactions varies significantly depending on the sulfating reagent employed, reaction conditions, and substrate characteristics. Comprehensive analysis of different sulfation methodologies reveals distinct performance profiles that influence industrial application preferences [22] [23] [24] [8].

Chlorosulfonic acid represents the most widely utilized sulfating agent, demonstrating reaction rates of 0.085-0.12 mol/L·min and conversion efficiencies of 88-95% [7] [25]. The reagent offers advantages of high reactivity and commercial availability, but generates significant amounts of hydrogen chloride gas as a byproduct [7]. Side product formation typically ranges from 5-8%, primarily consisting of chlorinated organic compounds and sulfonic acid derivatives [25]. The activation energy for chlorosulfonic acid sulfation reactions falls within 45-55 kJ/mol, indicating relatively facile reaction kinetics [26].

Sulfur trioxide-amine complexes provide more controlled sulfation conditions with enhanced selectivity. The trimethylamine complex exhibits reaction rates of 0.065-0.08 mol/L·min with conversion efficiencies of 85-92% [8]. This system shows reduced side product formation (3-6%) compared to chlorosulfonic acid, making it advantageous for high-purity applications [8]. The activation energy increases to 52-62 kJ/mol, reflecting the more controlled nature of the reaction mechanism [8].

The tributylamine-sulfur trioxide complex demonstrates improved performance with reaction rates of 0.070-0.09 mol/L·min and conversion efficiencies of 87-94% [9]. This reagent minimizes side product formation to 2-5% and provides simplified purification procedures due to the lipophilic nature of the tributylammonium intermediates [9]. The activation energy of 48-58 kJ/mol indicates favorable thermodynamic characteristics [9].

Para-nitrophenyl sulfate, while demonstrating excellent selectivity, exhibits the lowest reaction rates of 0.025-0.035 mol/L·min and conversion efficiencies of only 65-75% [27]. The high activation energy of 68-78 kJ/mol reflects the challenging nature of this sulfation pathway [27]. However, the reagent provides exceptional control over reaction selectivity and minimal formation of unwanted byproducts [27].

Kinetic analysis reveals that sulfation reactions generally follow fractional-order kinetics with respect to substrate concentration [26]. The reaction rate dependencies demonstrate complex relationships that vary with temperature, pH, and ionic strength of the reaction medium [26]. Temperature effects are particularly pronounced, with rate constants showing exponential dependence on temperature according to Arrhenius relationships [26].

Mechanistic investigations indicate that sulfation efficiency is influenced by several factors including substrate nucleophilicity, steric hindrance, and electronic effects [24] [8]. The formation of intermediate sulfate esters occurs through nucleophilic substitution mechanisms, with the rate-determining step varying depending on the specific sulfating agent employed [24].

Process optimization studies demonstrate that reaction efficiency can be significantly enhanced through careful control of reaction parameters. Temperature optimization typically reveals optimal ranges of 80-120°C for most sulfation systems, with higher temperatures leading to increased side reactions and lower selectivity [25] [24]. pH control is critical, with most efficient sulfation occurring under mildly acidic conditions (pH 4-6) [24].

Solvent effects play crucial roles in determining sulfation efficiency. Aprotic solvents generally provide superior performance compared to protic systems, with acetonitrile and dichloromethane being particularly effective [9]. Solvent-free conditions often yield optimal results for solid-state sulfation reactions, eliminating mass transfer limitations and reducing processing costs [7] [11].

The data presented in the comparative analysis tables demonstrate clear performance trends across different methodologies. Nitromethane-formaldehyde condensation followed by reduction provides the highest purity products (98-99.5%) but requires elevated pressures and longer reaction times [1] [2]. Chlorosulfonic acid direct sulfation offers rapid reaction rates (0.5-1 hour) but with lower product purity (85-90%) [7]. Catalytic pathways involving propane-1,2,3-triyl tris(hydrogen sulfate) provide excellent recyclability and environmental compatibility while maintaining good performance metrics [10] [11] [12].

Energy efficiency considerations favor methods with lower temperature requirements and shorter reaction times. Ultrasound-assisted crystallization techniques demonstrate superior energy efficiency compared to conventional thermal methods, achieving higher purities with reduced processing times [17]. Continuous flow processes offer additional advantages in terms of heat integration and process intensification [21] [28].

Single crystal X-ray diffraction analysis reveals the complex three-dimensional hydrogen bonding network characteristic of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate [1] [2]. The crystallographic structure demonstrates that hydrogen sulfate anions participate in extensive intermolecular interactions, forming zigzag-shaped chains that extend throughout the crystal lattice. These sulfate networks exhibit distinctive structural features where each hydrogen sulfate ion connects to multiple cation units through strong O—H⋯O hydrogen bonds [3] [4].

The crystal structure analysis shows that the hydrogen sulfate anions adopt a tetrahedral coordination geometry around the central sulfur atom, with the protonated oxygen creating an asymmetric charge distribution. X-ray powder diffraction measurements confirm the formation of discrete hydrogen sulfate networks with characteristic d-spacings that reflect the ordered arrangement of sulfate tetrahedra [5]. The unit cell parameters reveal monoclinic or orthorhombic symmetry, depending on the specific crystallization conditions and temperature.

Structural refinement data indicates that the hydrogen sulfate groups exhibit site group splitting effects, where the symmetry reduction from the free tetrahedral SO₄²⁻ ion results in multiple crystallographically distinct sulfate environments [1]. The hydrogen bonding interactions between adjacent sulfate units create supramolecular assemblies with specific geometric constraints that influence the overall crystal packing arrangement.

Vibrational Spectroscopy of Sulfate Group Interactions

Vibrational spectroscopic analysis provides detailed information about the dynamic interactions within the sulfate groups of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate. Raman spectroscopy reveals the characteristic sulfate vibrational modes, with the symmetric stretching mode (ν₁) appearing as an intense sharp band at approximately 986-1000 cm⁻¹ [6] [7]. This fundamental vibration is particularly diagnostic for sulfate group identification and provides insights into the local coordination environment.

Table 3: Vibrational Frequencies of Sulfate Group Interactions

| Vibrational Mode | Symmetry | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) | Description |

|---|---|---|---|---|

| ν₁ (SO₄²⁻) | A₁ | 980-1000 | Weak/Forbidden | Symmetric stretching (totally symmetric) |

| ν₂ (SO₄²⁻) | E | 440-480 | 440-480 | Symmetric bending (doubly degenerate) |

| ν₃ (SO₄²⁻) | T₂ | 1100-1180 | 1100-1180 | Antisymmetric stretching (triply degenerate) |

| ν₄ (SO₄²⁻) | T₂ | 600-650 | 600-650 | Antisymmetric bending (triply degenerate) |

| ν (HSO₄⁻) | A₁ | 1040-1060 | 1040-1060 | S-O stretching in hydrogen sulfate |

| δ (SO₄²⁻) | Various | 300-400 | 300-400 | External modes, lattice vibrations |

The antisymmetric stretching modes (ν₃) manifest as multiple bands in the 1100-1180 cm⁻¹ region, indicating the reduction of sulfate symmetry due to coordination and hydrogen bonding effects [8] [9]. This multiplicity arises from factor group splitting and site group effects, where the crystalline environment removes the degeneracy of the free tetrahedral sulfate ion. Infrared spectroscopy complements these observations by revealing the forbidden symmetric stretching mode, which becomes weakly allowed due to symmetry breaking in the crystal lattice.

The bending modes (ν₂ and ν₄) appear at lower frequencies and exhibit significant splitting patterns that reflect the extent of sulfate-cation interactions [6] [8]. The observation of multiple bands in the bending region supports the concept of non-equivalent sulfate environments within the crystal structure, consistent with the X-ray diffraction findings.

Nuclear Magnetic Resonance Profiling of Hydroxymethyl Group Dynamics [10]

Nuclear magnetic resonance spectroscopy provides critical insights into the conformational dynamics and molecular motion of hydroxymethyl groups in (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate. ¹³C NMR analysis reveals distinct chemical environments for the carbon atoms within the tris(hydroxymethyl) framework, with characteristic chemical shifts that reflect the electronic environment and hydrogen bonding interactions [11] [12].

Table 4: Nuclear Magnetic Resonance Chemical Shifts for Hydroxymethyl Group Dynamics

| Nucleus | Environment | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|---|

| ¹³C | CH₂OH (primary) | 60-65 | Triplet/Quartet | 5-8 |

| ¹³C | CHOH (secondary) | 70-75 | Doublet | 6-10 |

| ¹³C | Quaternary carbon | 55-60 | Singlet | N/A |

| ¹H | CH₂OH | 3.5-4.0 | Multiplet | 10-15 |

| ¹H | CHOH | 4.0-4.5 | Multiplet | 8-12 |

| ¹H | OH protons | 4.5-6.0 | Broad singlet | Variable (exchange) |

The ¹³C NMR spectrum displays three primary carbon environments corresponding to the primary hydroxymethyl carbons (60-65 ppm), the quaternary carbon center (55-60 ppm), and any secondary carbon atoms formed through hydrogen bonding interactions [13] [14]. The chemical shift values indicate the degree of deshielding caused by electronegative oxygen atoms and the extent of hydrogen bonding within the crystal lattice.

Dynamic nuclear magnetic resonance studies reveal restricted rotation around the C-C bonds connecting the hydroxymethyl groups to the central nitrogen-bearing carbon [15] [12]. Variable temperature ¹H NMR experiments demonstrate exchange processes involving the hydroxyl protons, with coalescence temperatures that provide activation energies for conformational interconversion. These measurements indicate that the hydroxymethyl groups undergo rapid exchange between different rotameric conformations on the nuclear magnetic resonance timescale [11] [16].

The coupling patterns observed in both ¹H and ¹³C NMR spectra provide information about the preferred conformational states of the hydroxymethyl groups. Vicinal coupling constants between adjacent protons reveal the populations of gauche and trans conformations around the C-C bonds, which are influenced by intramolecular hydrogen bonding and crystal packing forces [12] [17].

Thermal Stability Analysis via Differential Scanning Calorimetry

Differential scanning calorimetry provides comprehensive thermal stability data for (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate, revealing multiple thermal events that characterize the compound's decomposition behavior [18] [19]. The thermal analysis demonstrates that the compound exhibits moderate thermal stability with distinct decomposition stages occurring at characteristic temperatures.

Table 1: Thermal Analysis Techniques for (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate

| Technique | Temperature Range (°C) | Heating Rate (°C/min) | Atmosphere | Sample Mass (mg) | Primary Information |

|---|---|---|---|---|---|

| DSC | 25-300 | 10 | N₂ | 5-10 | Melting point, thermal transitions, decomposition onset |

| TGA | 25-800 | 10 | N₂/Air | 10-20 | Mass loss, decomposition kinetics, thermal stability |

| DTA | 25-600 | 10 | N₂ | 5-10 | Thermal events, phase transitions |

| TG-DTA | 25-800 | 10 | N₂ | 10-20 | Combined thermal and mass change analysis |

The differential scanning calorimetry thermogram reveals an initial endothermic event in the temperature range of 100-140°C, corresponding to dehydration processes and the loss of surface-bound or lattice water molecules [20] [21]. This is followed by a more complex series of thermal events beginning around 180°C, which represent the onset of molecular decomposition involving the breakdown of hydrogen sulfate groups and the organic cation framework.

Table 2: Expected Thermal Decomposition Behavior

| Temperature Range (°C) | Process | Expected Mass Loss (%) | Thermal Events |

|---|---|---|---|

| 25-100 | Dehydration/moisture loss | 2-5 | Endothermic (water loss) |

| 100-180 | Initial decomposition onset | 10-15 | Endothermic (decomposition onset) |

| 180-250 | Major decomposition | 30-50 | Exothermic/Endothermic (major decomposition) |

| 250-350 | Complete decomposition | 70-90 | Exothermic (final decomposition) |

Thermogravimetric analysis conducted simultaneously with differential scanning calorimetry reveals the mass loss profile associated with each thermal event [19] [22]. The compound shows relatively good thermal stability up to approximately 150°C, beyond which progressive decomposition occurs with characteristic mass loss steps. The decomposition process involves the release of formaldehyde from the hydroxymethyl groups, as observed in related tris compounds under thermal stress conditions [21] [23].